Pentanamide, N-(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)- Pentanamide, N-(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)-
Brand Name: Vulcanchem
CAS No.: 100052-09-3
VCID: VC0025276
InChI: InChI=1S/C11H18N4O3/c1-4-5-6-7(16)13-8-9(12)14(2)11(18)15(3)10(8)17/h4-6,12H2,1-3H3,(H,13,16)
SMILES: CCCCC(=O)NC1=C(N(C(=O)N(C1=O)C)C)N
Molecular Formula: C11H18N4O3
Molecular Weight: 254.29 g/mol

Pentanamide, N-(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)-

CAS No.: 100052-09-3

Main Products

VCID: VC0025276

Molecular Formula: C11H18N4O3

Molecular Weight: 254.29 g/mol

Pentanamide,  N-(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)- - 100052-09-3

CAS No. 100052-09-3
Product Name Pentanamide, N-(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)-
Molecular Formula C11H18N4O3
Molecular Weight 254.29 g/mol
IUPAC Name N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)pentanamide
Standard InChI InChI=1S/C11H18N4O3/c1-4-5-6-7(16)13-8-9(12)14(2)11(18)15(3)10(8)17/h4-6,12H2,1-3H3,(H,13,16)
Standard InChIKey HRVJKBJMRHDJRJ-UHFFFAOYSA-N
SMILES CCCCC(=O)NC1=C(N(C(=O)N(C1=O)C)C)N
Canonical SMILES CCCCC(=O)NC1=C(N(C(=O)N(C1=O)C)C)N
Synonyms Pentanamide, N-(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)-
PubChem Compound 21664059
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator